Cas no 303801-64-1 (3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride)
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydroquinolin-1-amine
- 3,4-Dihydro-1(2H)-quinolinamine hydrochloride
- 3,4-Dihydro-1 (2H)-quinolinamine hydrochloride
- G11152
- 303801-64-1
- SCHEMBL5428326
- 1,2,3,4-tetrahydroquinolin-1-amine hydrochloride
- 3,4-Dihydroquinolin-1(2H)-amine hydrochloride
- WWLKRYTUCGXZDL-UHFFFAOYSA-N
- 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride
- 3,4-dihydro-2H-quinolin-1-amine;hydrochloride
- 3,4-dihydro-2H-quinolin-1-amine hydrochloride
-
- Inchi: 1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H
- InChI Key: WWLKRYTUCGXZDL-UHFFFAOYSA-N
- SMILES: Cl.N1(C2C=CC=CC=2CCC1)N
Computed Properties
- Exact Mass: 184.0767261Da
- Monoisotopic Mass: 184.0767261Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Melting Point: NA
- Boiling Point: 308.0±0.0 °C at 760 mmHg
- Flash Point: 140.1±0.0 °C
- Vapor Pressure: 0.0±0.0 mmHg at 25°C
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D457368-10mg |
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride |
303801-64-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D457368-50mg |
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride |
303801-64-1 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | D457368-100mg |
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride |
303801-64-1 | 100mg |
$ 115.00 | 2022-06-02 |
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride
Recent Advances in the Study of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride (CAS: 303801-64-1)
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride (CAS: 303801-64-1) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications in treating various diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride, optimizing reaction conditions to improve yield and purity. The study highlighted the compound's role as a precursor in the synthesis of quinoline-based derivatives, which exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The optimized synthetic route demonstrated a 15% increase in yield compared to previous methods, making it more viable for large-scale production.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the pharmacological potential of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride as a modulator of specific neurotransmitter receptors. The compound showed promising affinity for serotonin and dopamine receptors, suggesting its potential utility in the treatment of neurological disorders such as depression and Parkinson's disease. In vitro assays revealed a significant reduction in oxidative stress markers in neuronal cells treated with the compound, further supporting its neuroprotective properties.
Beyond its neurological applications, 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride has also been investigated for its anticancer properties. A 2024 study in European Journal of Pharmacology demonstrated that the compound inhibits the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies indicated that the compound targets key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR axis. These findings position the compound as a potential candidate for further development in oncology research.
In conclusion, recent research on 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride (CAS: 303801-64-1) underscores its versatility and potential in drug discovery. From optimized synthetic methods to its diverse pharmacological activities, the compound continues to attract attention as a valuable tool in medicinal chemistry. Future studies should focus on in vivo validation of its therapeutic effects and the development of derivatives with enhanced efficacy and safety profiles.
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